N-Ethyl-N-propylazetidin-3-amine;dihydrochloride
Description
N-Ethyl-N-propylazetidin-3-amine dihydrochloride is a secondary amine derivative featuring a four-membered azetidine ring substituted with ethyl and propyl groups at the nitrogen atom. Its molecular formula is C₈H₂₀Cl₂N₂, with a molecular weight of 215.17 . The dihydrochloride salt form enhances its solubility in aqueous environments, making it relevant in pharmaceutical and chemical synthesis contexts.
Properties
IUPAC Name |
N-ethyl-N-propylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-5-10(4-2)8-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJPZBWYZPAHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C1CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with ethyl and propyl amines under controlled conditions. The process may include steps such as:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.
Alkylation: The azetidine ring is then alkylated with ethyl and propyl groups using appropriate alkylating agents.
Purification: The final product is purified through crystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride salt form renders the compound highly water-soluble, enabling deprotonation under basic conditions to yield the free amine.
Nucleophilic Substitution
The secondary amine and azetidine ring may participate in alkylation or acylation reactions.
Oxidation-Reduction
The amine group and azetidine ring exhibit redox sensitivity.
Condensation and Coupling Reactions
The amine group can act as a nucleophile in condensation reactions.
Thermochemical Data
Enthalpy changes for hydrogenation of analogous amines provide insights into reaction energetics.
| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Method | Notes | Reference |
|---|---|---|---|---|
| Hydrogenation of N-Ethylisopropylamine | 91.6 ± 4.1 | Calorimetry (Acetic acid solvent) | Comparable azetidine derivatives may exhibit similar exothermicity |
Stability and Degradation
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Thermal Decomposition : Above 200°C, the dihydrochloride salt may decompose, releasing HCl and forming degradation products such as ethylene or propylene derivatives .
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Photolysis : Exposure to UV light could cleave the azetidine ring, yielding imine or nitrile byproducts .
Key Considerations
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Steric Effects : Bulky ethyl and propyl substituents limit reactivity at the nitrogen center.
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Solubility : High water solubility facilitates reactions in polar solvents but complicates isolation of non-polar products.
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Salt Form : The dihydrochloride form stabilizes the compound but requires neutralization for many organic reactions.
While experimental data specific to N-Ethyl-N-propylazetidin-3-amine dihydrochloride remains sparse, its behavior aligns with established trends for secondary aliphatic amines and azetidine derivatives . Further studies are warranted to validate these predictions.
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-N-propylazetidin-3-amine; dihydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its role as a MEK (Mitogen-Activated Protein Kinase) inhibitor positions it as a candidate for cancer therapy.
Table 1: Antiproliferative Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-Ethyl-N-propylazetidin-3-amine | MCF-7 (Breast Cancer) | 10–33 | MEK inhibition |
| CA-4 | MCF-7 | 3.9 | Tubulin polymerization disruption |
| Compound 9q | MDA-MB-231 | 23–33 | Tubulin-binding at colchicine site |
In vitro studies reveal that derivatives exhibit significant antiproliferative effects against various cancer cell lines, indicating their potential as chemotherapeutic agents.
Biological Studies
The compound is utilized in biochemical assays to probe enzyme interactions and receptor binding. Its ability to inhibit specific pathways makes it valuable for studying cellular processes related to growth and apoptosis.
Materials Science
N-Ethyl-N-propylazetidin-3-amine; dihydrochloride is explored in developing novel polymers with unique mechanical and chemical properties. Its incorporation into polymer matrices can enhance material performance in industrial applications.
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of azetidine derivatives on MCF-7 breast cancer cells, demonstrating that compounds similar to N-Ethyl-N-propylazetidin-3-amine exhibited IC50 values indicating potent activity comparable to established chemotherapeutics. The study highlighted the importance of the MEK pathway in cancer treatment, emphasizing the need for further research into azetidine derivatives as potential therapeutic agents .
Case Study 2: Polymer Development
Research focused on incorporating N-Ethyl-N-propylazetidin-3-amine into polymer formulations aimed at enhancing drug delivery systems. The findings suggested improved solubility and stability of the resultant polymers, paving the way for advancements in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of N-Ethyl-N-propylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to other azetidine derivatives and chloroethylamine hydrochlorides to highlight structural and functional differences:
Azetidine Derivatives
- N-Benzyl-N-methylazetidin-3-amine dihydrochloride: Substituents: Benzyl (aromatic) and methyl groups on the azetidine nitrogen. Key Difference: The benzyl group introduces aromaticity and bulkiness, which may influence receptor binding or metabolic stability compared to the aliphatic ethyl/propyl groups in the target compound.
Chloroethylamine Hydrochlorides
- 2-(Diisopropylamino)ethyl chloride hydrochloride (CAS 4261-68-1): Molecular Formula: C₈H₁₈ClN·HCl (calculated molecular weight ~199.9). Substituents: Branched diisopropyl groups and a chloroethyl chain. Applications: Intermediate in organic synthesis, particularly for introducing amine functionalities . Key Difference: The absence of an azetidine ring and presence of a chloroethyl chain reduce ring strain but may limit applications in constrained geometries.
- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (Similarity score: 0.88): Molecular Formula: C₅H₁₃Cl₂N (MW 158.07). Substituents: Dimethylamine and chloro groups on a propane backbone.
Carbodiimide Derivatives
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl): Molecular Formula: C₈H₁₈ClN₃ (MW 191.70). Applications: Widely used as a carboxyl-activating agent in peptide synthesis. Key Difference: The carbodiimide functional group enables distinct reactivity (e.g., crosslinking) compared to secondary amines like the target compound .
Biological Activity
N-Ethyl-N-propylazetidin-3-amine; dihydrochloride is a compound of interest due to its potential biological activities, particularly as a MEK inhibitor and in the context of various therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in different biological systems, and relevant research findings.
Overview of Biological Activity
Mechanism of Action:
N-Ethyl-N-propylazetidin-3-amine; dihydrochloride functions primarily as a MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibitor. This pathway is crucial for regulating cell growth, differentiation, and apoptosis in response to various stimuli. Dysregulation of the MEK/ERK pathway is implicated in several cancers, making MEK inhibitors valuable in cancer therapy .
In Vitro Studies
Antiproliferative Effects:
Research has demonstrated that azetidine derivatives exhibit significant antiproliferative effects in cancer cell lines. For instance, compounds similar to N-Ethyl-N-propylazetidin-3-amine have shown IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .
Table 1: Antiproliferative Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N-Ethyl-N-propylazetidin-3-amine | MCF-7 (Breast Cancer) | 10–33 | MEK inhibition |
| CA-4 | MCF-7 | 3.9 | Tubulin polymerization disruption |
| Compound 9q | MDA-MB-231 | 23–33 | Tubulin-binding at colchicine site |
Case Studies
Anticonvulsant Properties:
In addition to its anticancer potential, N-Ethyl-N-propylazetidin-3-amine has been explored for its anticonvulsant properties. Studies involving H3 receptor antagonists have shown that modifications to the azetidine structure can enhance anticonvulsant activity. For example, certain derivatives exhibited effective H3 receptor inverse agonistic activity with EC50 values indicating robust pharmacological effects .
Table 2: Anticonvulsant Activity of Modified Azetidines
| Compound | EC50 (nM) | Model Used | Observations |
|---|---|---|---|
| Compound 3m | 129 | HEK-293 Cell Line | Effective H3R inverse agonist |
| Pitolisant | 403 | Clinical Phase III | Favorable EEG profile |
Research Findings
- MEK Inhibition and Cancer Treatment:
- Stability and Efficacy:
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Synergistic Effects:
- Combining N-Ethyl-N-propylazetidin-3-amine with other agents may enhance its efficacy against resistant cancer cell lines, suggesting potential for combination therapies in clinical settings.
Q & A
(Basic) What synthetic routes are commonly employed for synthesizing N-Ethyl-N-propylazetidin-3-amine dihydrochloride, and what critical reaction parameters must be controlled?
Methodological Answer:
Synthesis typically involves alkylation or reductive amination of azetidine precursors. For example, reacting azetidin-3-amine with ethyl and propyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. The dihydrochloride salt is formed via HCl gas treatment in a non-polar solvent. Key parameters include maintaining a nitrogen atmosphere to prevent oxidation, controlling reaction temperature (often 0–5°C to avoid side reactions), and stoichiometric excess of alkylating agents to ensure complete substitution . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieve >98% purity, as confirmed by HPLC .
(Basic) Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient. Purity thresholds should exceed 98% for research-grade material .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify azetidine ring integrity and alkyl substituents. Key signals include δ ~3.2–3.5 ppm (N-CH₂ protons) and δ ~1.0–1.5 ppm (ethyl/propyl methyl/methylene groups) .
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]⁺ at m/z 215.17) and chloride adducts .
(Basic) What are the optimal storage conditions to maintain the stability of this compound?
Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C in a desiccator (humidity <30%). The compound is hygroscopic and prone to decomposition under prolonged exposure to moisture or elevated temperatures (>25°C). Periodic purity checks via HPLC are advised for long-term storage (>6 months) .
(Advanced) How can researchers resolve low aqueous solubility challenges during in vitro assays?
Methodological Answer:
The dihydrochloride form enhances solubility compared to the free base, but further optimization may be required:
- Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) in buffered solutions (pH 4–6).
- Adjust pH with dilute HCl/NaOH to balance ionization without degrading the azetidine ring.
- For cell-based assays, validate solvent compatibility via cytotoxicity controls (e.g., MTT assays) .
(Advanced) How to design experiments to investigate its potential antimicrobial mechanisms, given structural analogs like octenidine dihydrochloride?
Methodological Answer:
- Mechanistic Studies:
- Perform time-kill assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains to assess bactericidal kinetics .
- Use fluorescent probes (e.g., DiSC₃(5)) to evaluate membrane depolarization.
- Quantify intracellular ATP levels to confirm disruption of energy metabolism.
- Data Interpretation: Compare results with octenidine’s known membrane-disrupting action, but validate specificity via RNA-seq or proteomic profiling to identify unique targets .
(Advanced) How to address contradictions in reported synthetic yields (e.g., 60% vs. 85%) across studies?
Methodological Answer:
- Root Cause Analysis:
- Mitigation: Optimize reaction scaling using design-of-experiments (DoE) approaches, such as 3² factorial designs varying temperature and reagent ratios .
(Advanced) What formulation strategies enhance stability in preclinical studies?
Methodological Answer:
- Lyophilization: Prepare a 10 mM solution in water, lyophilize, and reconstitute in PBS (pH 5.5) before use.
- Matrix-Based Delivery: Encapsulate in HPMC/ethyl cellulose matrices to control release kinetics and protect against hydrolysis. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
